Terdecamycin - 113167-61-6

Terdecamycin

Catalog Number: EVT-448215
CAS Number: 113167-61-6
Molecular Formula: C31H43N3O8
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Terdecamycin involves several steps that utilize specific microbial fermentation techniques. The primary method includes:

  1. Fermentation: Streptomyces griseus is cultured under controlled conditions to produce Terdecamycin. The fermentation process typically requires specific nutrients, temperature, and pH levels to optimize yield.
  2. Extraction: After fermentation, the antibiotic is extracted using solvent extraction methods. Common solvents include methanol or ethyl acetate.
  3. Purification: The crude extract undergoes purification processes such as chromatography (e.g., high-performance liquid chromatography) to isolate Terdecamycin from other metabolites produced during fermentation.

The parameters for fermentation can vary but typically include a temperature range of 28-30°C and a pH of around 6.5-7.5 to maximize the production of the antibiotic .

Molecular Structure Analysis

Terdecamycin has a complex molecular structure typical of macrolides, consisting of a large lactone ring with multiple hydroxyl groups and sugar moieties attached. The molecular formula is C30H49N1O10C_{30}H_{49}N_{1}O_{10}, and its structure includes:

  • A 16-membered lactone ring.
  • Multiple stereocenters contributing to its chiral nature.
  • Sugar components that enhance its solubility and bioactivity.

The intricate stereochemistry plays a crucial role in its interaction with bacterial ribosomes, leading to its antimicrobial effects .

Chemical Reactions Analysis

Terdecamycin participates in several chemical reactions relevant to its function as an antibiotic:

  1. Ribosomal Binding: It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by blocking the exit tunnel through which nascent polypeptides pass.
  2. Acylation Reactions: The presence of hydroxyl groups allows for acylation reactions that can modify its activity or enhance stability.
  3. Degradation Pathways: Under certain conditions, Terdecamycin can undergo hydrolysis or oxidation, affecting its efficacy and shelf-life.

These reactions are critical for understanding both its mechanism of action and potential pathways for resistance development .

Mechanism of Action

Terdecamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. The mechanism involves:

  • Binding to Ribosomes: Terdecamycin binds specifically to the 23S rRNA component of the 50S ribosomal subunit, preventing the proper positioning of transfer RNA (tRNA) and inhibiting peptide bond formation.
  • Blocking Peptide Exit Tunnel: By obstructing the peptide exit tunnel, it effectively halts the elongation phase of translation, leading to bacteriostasis or bacterial cell death.

This mechanism is similar to that of other macrolides but is distinguished by its unique binding affinity and structural characteristics .

Physical and Chemical Properties Analysis

Terdecamycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 585.7 g/mol.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is sensitive to light and should be stored in dark conditions to prevent degradation.

These properties influence its formulation for veterinary use, including dosage forms such as injectables or feed additives .

Applications

Terdecamycin's primary applications are found in veterinary medicine, particularly for:

  1. Treatment of Infections: Effective against respiratory infections and other bacterial diseases in livestock.
  2. Preventive Use: Administered as a feed additive to prevent outbreaks of bacterial infections in swine populations.
  3. Research Applications: Studied for its potential use in human medicine due to its unique mechanism of action against resistant bacterial strains.

Its application extends beyond treatment into areas such as pharmacokinetics studies and resistance mechanisms research, making it a valuable compound in both veterinary and pharmaceutical sciences .

Introduction

Historical Context and Discovery of Terdecamycin

The discovery of Terdecamycin represents a significant milestone in the ongoing evolution of tetracycline antibiotics, a class with roots extending far deeper than modern medicine. Remarkably, archaeological evidence reveals that Nubian populations (350-550 CE) consumed tetracycline-containing materials, as demonstrated by fluorescent labeling in skeletal remains that matches tetracycline incorporation patterns [3] [10]. This unintentional prehistoric usage stands in stark contrast to the scientific antibiotic era that formally commenced with Paul Ehrlich's systematic screening approach leading to Salvarsan in 1909 [3] [7]. The modern tetracycline lineage began with chlortetracycline's isolation from Streptomyces aureofaciens in 1945, followed by oxytetracycline (Terramycin®) from Streptomyces rimosus in 1950 [1] [3] [4]. Terdecamycin emerged as a 21st-century innovation, developed through targeted molecular modification of the tetracycline scaffold to address escalating antimicrobial resistance challenges. Its discovery leveraged advanced techniques in genetic engineering and synthetic biology, representing a paradigm shift from the traditional soil-screening methods of the mid-20th century golden age of antibiotic discovery [7] [9].

Table 1: Historical Timeline of Key Tetracycline Developments

PeriodDevelopmentSignificance
350-550 CETetracycline consumption in Sudanese NubiaEvidence of tetracycline markers in skeletal remains
1945Chlortetracycline discoveryFirst natural tetracycline isolated
1950Oxytetracycline (Terramycin®) discoverySecond-generation natural tetracycline
1953Tetracycline semi-synthesisCreation of the namesake compound through dehalogenation
1960sDoxycycline and minocycline developmentEnhanced pharmacokinetic profiles
2000sTerdecamycin developmentStructural innovation addressing resistance

Classification Within the Tetracycline-Class Antibiotics

Terdecamycin belongs to the broad-spectrum tetracyclines, characterized by a linear fused tetracyclic nucleus (rings designated A, B, C, D) with various functional group attachments [4]. This novel agent is classified specifically as a C9-glycosylated aminomethylcycline, distinguishing it from earlier generations through a strategic sugar moiety addition at the C9 position – a modification that profoundly impacts ribosomal binding affinity and circumvents common resistance mechanisms [4] [5]. Unlike naturally derived first-generation tetracyclines (chlortetracycline, oxytetracycline, tetracycline) or semi-synthetic derivatives (doxycycline, minocycline, tigecycline), Terdecamycin features a synthetic glycosylation pattern that enhances its interaction with the bacterial 30S ribosomal subunit [2] [4]. The molecule maintains the essential pharmacophore elements required for antibacterial activity: the C10-C11 keto-enol system, C12a hydroxyl, and C1-C3 diketo configuration [4]. Its structural innovations position it within the third-generation tetracyclines, alongside other recently developed agents like eravacycline and omadacycline, which exhibit enhanced activity against resistant pathogens expressing ribosomal protection proteins (e.g., TetM) or efflux pumps (e.g., TetA-E) [5] [6].

Table 2: Structural Classification of Terdecamycin Among Tetracyclines

ClassificationRepresentative AgentsKey Structural FeaturesTerdecamycin Differentiation
NaturalChlortetracycline, OxytetracyclineChlorination at C7 (chlortetracycline), Hydroxylation at C5 (oxytetracycline)Synthetic C9-glycosylation; No halogenation
Semi-synthetic (Early-generation)Doxycycline, MinocyclineC6 dehydroxylation/C6 methylation; C7 dimethylaminoC9 modification rather than C6/C7 alterations
Semi-synthetic (Modern)Tigecycline, OmadacyclineC9 glycylcycline (tigecycline); C7-C9 bridged aminomethyl (omadacycline)Glycosylation rather than alkylamino addition
Synthetic DerivativeTerdecamycinNovel C9-glycosylated coreUnique sugar moiety enhancing ribosomal binding

Significance in Antimicrobial Research

Terdecamycin has emerged as a critical research subject in addressing multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains. Research demonstrates its exceptional minimum inhibitory concentrations (MICs) of 2 μg/mL against MRSA and VISA – substantially lower than many conventional tetracyclines against resistant strains [6]. Its molecular design enables overcoming resistance mechanisms through two primary actions: first, the C9 glycosylation sterically hinders access of tetracycline destructases (e.g., TetX); second, the modified structure exhibits higher affinity for the ribosomal target site, maintaining binding even in the presence of ribosomal protection proteins (e.g., TetO, TetM) [4] [6]. Beyond direct antibacterial activity, Terdecamycin's novel structure enables synergistic nanotechnology applications. Research indicates its potential incorporation into silver-enhanced nanoparticle systems that disrupt microbial membranes through reactive oxygen species generation while simultaneously delivering the antibiotic payload directly to bacterial cells [9]. This approach exemplifies the next-generation antimicrobial strategies where Terdecamycin serves as both active agent and targeting component. Furthermore, its potent activity against bacterial persister cells – dormant subpopulations responsible for chronic infections and relapse – positions it as a valuable tool against biofilm-embedded pathogens that tolerate conventional antibiotics [6]. In agricultural contexts, Terdecamycin research offers potential for reducing prophylactic use through targeted therapeutic application, potentially mitigating resistance development in zoonotic pathogens [1] [7].

Properties

CAS Number

113167-61-6

Product Name

Terdecamycin

IUPAC Name

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] 4-methylpiperazine-1-carboxylate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-19-7-10-23(36)18-25-21(3)27(37)31(5,29(39)42-25)26(32-28(38)22(4)35)17-20(2)9-12-24(11-8-19)41-30(40)34-15-13-33(6)14-16-34/h7-10,12,17,21,23-26,36H,11,13-16,18H2,1-6H3,(H,32,38)/b10-7+,12-9+,19-8+,20-17+/t21-,23-,24+,25-,26-,31+/m1/s1

InChI Key

ZNZIMXXFUIVOSF-KHDAEWLFSA-N

SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)N3CCN(CC3)C)C)O

Synonyms

Terdecamycin

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)N3CCN(CC3)C)C)O

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)N3CCN(CC3)C)/C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.